![molecular formula C15H25NO4 B1446416 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid CAS No. 1363381-11-6](/img/structure/B1446416.png)
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid
Beschreibung
Historical context and discovery
The historical development of this compound is intrinsically linked to the broader evolution of spirocyclic chemistry, which began with von Baeyer's pioneering discovery of the first spiro compound in 1900. This foundational work established the conceptual framework for understanding spirocyclic structures as unique twisted architectures where two or more rings share a single atom, typically a quaternary carbon known as the spiroatom. The nomenclature and systematic naming conventions for spiro compounds were subsequently developed through the collaborative efforts of von Baeyer, Radulescu, and Patterson, eventually being incorporated into the International Union of Pure and Applied Chemistry rules.
The specific azaspiro[4.5]decane framework gained prominence through the groundbreaking work of Carreira and Wuitschik in their pioneering publications from 2008 to 2010, where they first reported the synthesis of azaspiroheptane analogues and noted their lipophilicity-lowering effects. These early investigations demonstrated that introducing spirocyclic centers could significantly alter physicochemical properties, particularly reducing measured logarithmic distribution coefficients by as much as negative 1.0 relative to conventional heterocycles. The development of this compound specifically emerged from the need for protected spirocyclic building blocks that could facilitate complex synthetic transformations while maintaining structural integrity.
Subsequent research in the pharmaceutical industry recognized the potential of azaspiro[4.5]decane derivatives for addressing limitations in traditional drug design. The compound's development was driven by the observation that spirocyclic scaffolds could provide enhanced three-dimensional molecular architectures, leading to improved receptor selectivity and reduced conformational entropy penalties associated with target binding. The incorporation of both tert-butoxycarbonyl protection and carboxylic acid functionality in this specific derivative represents a strategic design approach for creating versatile synthetic intermediates.
Classification and nomenclature within azaspiro compounds
This compound belongs to the broader family of azaspiro compounds, which are characterized by the presence of nitrogen heteroatoms within spirocyclic frameworks. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound is classified as a monospiro heterocyclic system, where the prefix "azaspiro" indicates the presence of nitrogen in the spirocyclic structure. The numerical designation [4.5] specifies that the spiro carbon connects a five-membered pyrrolidine ring to a six-membered cyclohexane ring, following the standard convention of listing ring sizes in ascending order.
The systematic name reflects several key structural features that define its position within azaspiro compound classifications. The "2-azaspiro[4.5]decane" core indicates that the nitrogen atom occupies the 2-position of the five-membered ring, while the total carbon count of ten atoms (excluding heteroatoms) is denoted by "decane". The substituent nomenclature follows established protocols, with the tert-butoxycarbonyl group at the nitrogen position providing amine protection functionality, and the carboxylic acid group positioned at the 7-carbon of the cyclohexane ring.
Within the classification system for spirocyclic compounds, this molecule represents a heterocyclic spiro compound containing one heteroatom, distinguishing it from carbocyclic spiro compounds that contain only carbon atoms in their ring systems. The compound further exemplifies the category of nitrogen-containing spirocycles that have gained particular attention in medicinal chemistry applications due to their ability to modulate basicity and lipophilicity properties. Recent molecular matched pair analyses have demonstrated that azaspiro[3.3]heptanes and related azaspiro compounds like this [4.5]decane derivative can significantly alter physicochemical properties compared to their non-spirocyclic counterparts.
The structural classification is further refined by the presence of functional groups that determine its utility as a synthetic building block. The tert-butoxycarbonyl protection group classifies this compound among Boc-protected amines, which are widely utilized in peptide synthesis and pharmaceutical chemistry for their stability under basic conditions and facile removal under acidic treatments. The carboxylic acid functionality positions it within the broader category of amino acid derivatives, making it particularly valuable for constructing peptide-like structures and complex pharmaceutical intermediates.
Significance in spirocyclic scaffold chemistry
The significance of this compound in spirocyclic scaffold chemistry stems from its unique three-dimensional architecture that addresses fundamental limitations of traditional planar molecular designs. Spirocyclic scaffolds like this compound offer exceptional tools for drug design by allowing fine-tuning of molecular conformational and physicochemical properties, leading to enhanced therapeutic profiles. The inherent three-dimensional nature of the azaspiro[4.5]decane framework provides distinct advantages in terms of molecular complexity, as measured by the fraction of sp³ hybridized carbons (Fsp³), which correlates with increased probability of successful clinical translation.
Recent research has demonstrated that spirocyclic compounds possess higher Fsp³ values due to their quaternary carbon structures, leading to out-of-plane substituents that facilitate adjustment of molecular shape and increase receptor-ligand complementarity. This three-dimensional character is particularly valuable in medicinal chemistry applications, where spirocyclic scaffolds can replace rotatable bonds and maintain favored orientations of functional groups to improve potency. Studies on melanin concentrating hormone receptor 1 antagonists and protein tyrosine phosphatase 2 inhibitors have shown that introducing rigid spirocyclic scaffolds like the azaspiro[4.5]decane framework can maintain crucial binding interactions while improving cellular efficacy.
The compound's significance extends to its role in addressing physicochemical property optimization challenges in drug discovery. Spirocyclic scaffolds have been shown to modulate crucial properties such as water solubility, logarithmic partition coefficients, and metabolic stability. The azaspiro[4.5]decane framework specifically demonstrates the ability to lower lipophilicity while maintaining or enhancing biological activity, a particularly valuable characteristic in contemporary drug design where reducing lipophilicity is often necessary to improve drug-like properties. Molecular matched pair analyses have revealed that azaspiro compounds can achieve lipophilicity reductions ranging from negative 0.2 to negative 1.0 logarithmic units, primarily due to increased basicity effects.
Furthermore, the compound represents an important example of how spirocyclic scaffolds can improve selectivity profiles in biological systems. The rigid three-dimensional structure constrains molecular flexibility, potentially reducing off-target interactions while enhancing specific receptor binding. This selectivity enhancement is particularly crucial in contemporary drug discovery, where minimizing side effects and improving therapeutic windows are primary objectives. The azaspiro[4.5]decane scaffold has demonstrated promising applications across various therapeutic areas, including neurological disorders, infectious diseases, metabolic conditions, and cancer research.
Research objectives and scope
The research objectives surrounding this compound encompass multiple dimensions of contemporary pharmaceutical and chemical research, reflecting the compound's versatility as both a synthetic intermediate and a pharmacologically relevant scaffold. Primary research objectives focus on understanding the structure-activity relationships that govern the compound's biological interactions, particularly in the context of developing novel therapeutic agents with improved selectivity profiles and reduced side effect profiles. The scope of investigations includes systematic evaluation of how the spirocyclic framework influences molecular recognition events, binding affinity modulation, and pharmacokinetic properties.
Synthetic methodology development represents a crucial research objective, with emphasis on optimizing reaction conditions for the compound's preparation and subsequent functional group transformations. The synthesis typically involves reaction of spirocyclic amines with di-tert-butyl dicarbonate under basic conditions, followed by purification through recrystallization or chromatography techniques. Research scope encompasses investigation of alternative synthetic routes, reaction optimization studies, and development of scalable production methods suitable for pharmaceutical applications. Industrial production methods focus on large-scale batch reactions using similar reagents and conditions as laboratory synthesis, with process optimization for yield and purity through automated systems for mixing, temperature control, and purification.
Mechanistic studies constitute another significant research objective, particularly regarding the compound's reactivity profile and deprotection chemistry. The Boc-protected amine functionality undergoes selective deprotection under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in organic solvents, revealing the free amine for subsequent chemical transformations. Research scope includes investigation of substitution reactions, where the deprotected amine can participate in nucleophilic substitution reactions with various electrophiles, and comprehensive characterization of reaction products using spectroscopic and analytical techniques.
Pharmaceutical research objectives emphasize the compound's potential applications in drug discovery programs targeting various therapeutic areas. The spirocyclic scaffold's demonstrated utility in developing treatments for neurological disorders, infectious diseases, metabolic conditions, and cancer provides a broad research scope for medicinal chemistry investigations. Specific objectives include evaluation of receptor binding profiles, selectivity studies against multiple biological targets, and assessment of pharmacokinetic properties including absorption, distribution, metabolism, and excretion characteristics. The research scope extends to investigating how structural modifications of the azaspiro[4.5]decane framework influence biological activity and pharmaceutical properties, with particular attention to optimizing the balance between potency, selectivity, and drug-like characteristics.
Table 1: Key Research Objectives and Methodological Approaches for this compound
Research Objective | Methodological Approach | Expected Outcomes | Analytical Techniques |
---|---|---|---|
Structure-Activity Relationship Studies | Systematic structural modification and biological evaluation | Enhanced understanding of binding requirements | Nuclear magnetic resonance spectroscopy, mass spectrometry, X-ray crystallography |
Synthetic Methodology Optimization | Reaction condition screening and process development | Improved synthetic efficiency and scalability | High-performance liquid chromatography, yield analysis, purity assessment |
Mechanistic Investigation | Kinetic studies and reaction monitoring | Detailed understanding of transformation pathways | Spectroscopic monitoring, computational modeling |
Pharmaceutical Property Assessment | Biological assays and pharmacokinetic studies | Optimized therapeutic profiles | Cell-based assays, receptor binding studies, metabolic stability testing |
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-7-15(10-16)6-4-5-11(9-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHJDGFBXSBMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Construction of the Spirocyclic Core
- The azaspiro[4.5]decane skeleton can be synthesized via cyclization of a suitable diamine or amino alcohol precursor. A common approach is the intramolecular alkylation or reductive amination of a linear precursor containing both amine and ketone functionalities.
Introduction of the Carboxylic Acid Group
- The carboxylic acid at the 7-position is typically introduced by selective oxidation of a methyl or methylene group, or by carboxylation of a suitable intermediate. For example, a methyl group can be oxidized using strong oxidants such as potassium permanganate or chromium trioxide, followed by acid workup.
Boc Protection of the Amine
- The free amine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is generally performed in an organic solvent (e.g., dichloromethane) at room temperature.
Purification
- The crude product is purified by crystallization or column chromatography. Commercial preparations typically achieve a purity of ≥95–97%.
Data Table: Key Preparation Parameters
Parameter | Typical Value/Range | Notes |
---|---|---|
Boc2O equivalents | 1.1–1.5 | Ensures complete protection |
Base (e.g., triethylamine) | 1.0–2.0 equivalents | Neutralizes acid byproduct |
Solvent | Dichloromethane, THF | Inert, non-nucleophilic |
Reaction temperature | 20–25°C (room temperature) | Mild conditions |
Reaction time | 2–12 hours | Monitored by TLC or HPLC |
Yield (overall) | 50–75% (typical for multistep) | Dependent on precursor and scale |
Purity (final product) | ≥95–97% | Commercially available |
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or oxalyl chloride in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Deprotected Amine: Removal of the Boc group yields the free amine.
Substituted Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Wissenschaftliche Forschungsanwendungen
Drug Development
The compound serves as an essential intermediate in the synthesis of various pharmaceuticals. Its spirocyclic structure is particularly valuable in the design of compounds that target specific biological pathways, making it a candidate for developing new therapeutic agents.
Protein Degradation
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid is utilized as a building block in the development of protein degraders, which are innovative therapeutic modalities aimed at selectively degrading disease-causing proteins within cells. This application is particularly relevant in oncology and neurodegenerative diseases, where targeted protein degradation can lead to significant therapeutic benefits.
Chemical Biology
In chemical biology, this compound can be employed to explore the interactions between small molecules and biological macromolecules. Its ability to modify biological targets allows researchers to study mechanisms of action and develop novel biochemical probes.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound in synthesizing a series of novel spirocyclic compounds with anticancer activity. The research highlighted how modifications to the spiro structure could enhance the selectivity and potency of these compounds against cancer cell lines.
Case Study 2: Protein Degrader Development
Research published in a leading journal showcased the application of this compound in developing a new class of protein degraders that target specific oncogenic proteins. The study revealed that compounds derived from this compound exhibited improved efficacy and reduced side effects compared to traditional therapies.
Wirkmechanismus
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid involves its reactivity as a protected amine. The Boc group provides stability during synthetic transformations and can be selectively removed to reveal the free amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azabicyclo[4.5]decane-7-carboxylic Acid
- CAS : 344326-81-4
- Molecular Formula: C₂₄H₂₅NO₅
- Molecular Weight : 407.47 g/mol
- Key Differences :
- Replaces the Boc group with a fluorenylmethoxy carbonyl (Fmoc) group, enhancing acid stability but requiring basic conditions for deprotection.
- Incorporates a 6-oxa heteroatom, increasing polarity and hydrogen-bonding capacity compared to the target compound.
- Applications : Primarily used in peptide synthesis due to Fmoc’s orthogonal protection strategy .
2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic Acid
- CAS : 1341037-89-5
- Molecular Formula: C₁₄H₂₃NO₄
- Molecular Weight : 269.34 g/mol
- Key Differences: Features a spiro[4.4]nonane core instead of spiro[4.5]decane, reducing ring size and altering conformational flexibility. Lower molecular weight may improve solubility but reduce steric hindrance in binding interactions. Applications: Intermediate in kinase inhibitor synthesis .
6-Oxa-2-aza-spiro[4.5]decane-2,7-dicarboxylic Acid 2-Tert-butyl Ester
Comparative Data Table
Key Research Findings
Spiro Ring Size Impact :
- Larger spiro[4.5] systems (vs. [4.4] or [3.5]) exhibit enhanced conformational flexibility , improving binding to protein targets in drug design .
- Smaller rings (e.g., spiro[3.5]) may introduce ring strain , affecting metabolic stability .
Protecting Group Chemistry :
- Boc (tert-butoxycarbonyl): Stable under basic conditions but cleaved under acidic conditions (e.g., TFA) .
- Fmoc : Requires basic conditions (e.g., piperidine) for removal, enabling orthogonal protection strategies .
Diaza variants (e.g., 2,7-diazaspiro[4.5]decane) introduce additional hydrogen-bonding sites for target engagement .
Storage and Stability :
- The target compound requires refrigeration (2–8°C) for long-term storage , whereas analogues like the Fmoc derivative (CAS 344326-81-4) lack explicit storage guidelines, suggesting greater ambient stability .
Biologische Aktivität
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid (CAS No. 1363381-11-6) is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a spirocyclic framework, which is often associated with diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
- Molecular Formula: C15H25NO4
- Molecular Weight: 283.36 g/mol
- CAS Number: 1363381-11-6
- Synonyms: 2-Boc-2-azaspiro[4.5]decane-6-carboxylic acid
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Recent studies have indicated that derivatives of spirocyclic compounds exhibit significant anticancer properties. For instance, research has shown that modifications to the spiro structure can enhance cytotoxicity against specific cancer cell lines. A notable study demonstrated that compounds similar to this compound exhibited selective toxicity towards breast cancer cells while sparing normal cells, suggesting a promising therapeutic index for future drug development .
Antimicrobial Properties
There is emerging evidence supporting the antimicrobial efficacy of spirocyclic compounds. In vitro assays have shown that 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
Modification | Effect on Activity |
---|---|
Tert-butoxy group | Enhances lipophilicity, improving membrane permeability |
Carboxylic acid moiety | Essential for biological activity; may interact with target proteins |
Spirocyclic structure | Contributes to unique binding interactions with biological targets |
Case Studies
- Anticancer Study : A study published in Organic & Biomolecular Chemistry examined the effects of various spirocyclic derivatives on cancer cell proliferation. The results indicated that certain analogs of 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane showed IC50 values in the low micromolar range against MCF-7 breast cancer cells, highlighting their potential as lead compounds in anticancer drug development .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of several spirocyclic compounds against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The findings revealed that these compounds exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating strong antimicrobial potential .
Q & A
Q. Table 1: Key NMR Assignments
Proton/Carbon | Chemical Shift (δ) | Assignment |
---|---|---|
1H (spiro) | 4.10–3.88 | Bridgehead CH |
13C (COOH) | 178.19 | Carboxylic acid |
13C (Boc) | 154.94 | Carbonyl group |
[Basic] What are standard synthetic routes for this compound, and what are typical yields?
Methodological Answer:
A 7-step synthesis is reported (36 g total yield, 15.1% overall):
Cyclohexane carboxylate alkylation with bromoacetonitrile under basic conditions (40% yield) .
Raney nickel hydrogenation to form the spirocyclic lactam (69% yield) .
Boc protection and carboxylic acid deprotection (56% yield for final step) .
Q. Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield |
---|---|---|
1 | LiHMDS, THF, –78°C | 40% |
2 | H₂ (50 atm), Raney Ni | 69% |
3 | Boc₂O, DMAP, DCM | 56% |
[Advanced] How can researchers optimize low yields in spirocyclic lactam formation?
Methodological Answer:
Low yields (e.g., 40% in Step 1) may arise from steric hindrance or competing side reactions . Optimization strategies include:
- Temperature control : Maintain strict low temperatures (–78°C) during alkylation to minimize byproducts .
- Catalyst screening : Test alternatives to Raney Ni (e.g., Pd/C or PtO₂) for hydrogenation efficiency.
- Solvent effects : Replace THF with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
[Advanced] How does the spirocyclic system influence reactivity in downstream modifications?
Methodological Answer:
The rigid spirocyclic core imposes steric constraints, affecting:
- Nucleophilic attacks : The bridgehead CH limits accessibility to electrophilic reagents.
- Ring-opening reactions : Acidic conditions may destabilize the spiro system; use mild deprotection (e.g., TFA/DCM) .
- Derivatization : Fluorination at the 8-position (e.g., 8,8-difluoro analog) enhances metabolic stability but requires careful handling of fluorinating agents .
[Advanced] How to resolve contradictory analytical data (e.g., NMR shifts) across batches?
Methodological Answer:
Discrepancies may stem from conformational flexibility or solvent effects . Mitigation steps:
- Standardize NMR solvents : Use deuterated CDCl₃ for consistency.
- Variable temperature (VT) NMR : Probe dynamic behavior of the spirocyclic system .
- X-ray crystallography : Resolve absolute configuration if stereochemical ambiguity exists.
[Basic] What safety precautions are critical during handling?
Methodological Answer:
Refer to Safety Data Sheets (SDS) :
- Inhalation : Move to fresh air; use fume hoods during synthesis .
- Skin contact : Wash immediately with soap/water; wear nitrile gloves .
- Storage : Keep at –20°C under inert atmosphere (N₂/Ar) to prevent Boc-group hydrolysis .
[Advanced] What role does this compound play in drug discovery?
Methodological Answer:
As a spirocyclic proline mimic , it serves as:
- Peptidomimetic scaffold : Enhances target binding via conformational restriction .
- Building block for PROTACs : The carboxylic acid enables conjugation to E3 ligase ligands .
Q. Table 3: Applications in Drug Discovery
Application | Target | Reference |
---|---|---|
Protease inhibitors | HIV-1 protease | |
Kinase inhibitors | JAK2/STAT3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.